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molecular formula C17H18ClNO2 B2535510 (R)-2-amino-2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)acetic acid hydrochloride CAS No. 147977-03-5

(R)-2-amino-2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)acetic acid hydrochloride

Cat. No. B2535510
M. Wt: 303.79
InChI Key: YVSJKKWERAGVDO-PKLMIRHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05264577

Procedure details

The crude ethyl α-[(diphenylmethylene)amino]-10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-acetate is mixed with 250 mL of 6N hydrochloric acid solution and heated at reflux for 2 hours. After cooling to room temperature a solid is collected by filtration, washed with water and diethyl ether, air dried, then dried at 50° C./2 mm Hg. This provides 6.43 g of the title compound; mp >280° C.
Name
ethyl α-[(diphenylmethylene)amino]-10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(C(=[N:14][CH:15]([CH:21]2[C:27]3[CH:28]=[CH:29][CH:30]=[CH:31][C:26]=3[CH2:25][CH2:24][C:23]3[CH:32]=[CH:33][CH:34]=[CH:35][C:22]2=3)[C:16]([O:18]CC)=[O:17])C2C=CC=CC=2)C=CC=CC=1.[ClH:36]>>[ClH:36].[NH2:14][CH:15]([CH:21]1[C:27]2[CH:28]=[CH:29][CH:30]=[CH:31][C:26]=2[CH2:25][CH2:24][C:23]2[CH:32]=[CH:33][CH:34]=[CH:35][C:22]1=2)[C:16]([OH:18])=[O:17] |f:2.3|

Inputs

Step One
Name
ethyl α-[(diphenylmethylene)amino]-10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(C1=CC=CC=C1)=NC(C(=O)OCC)C1C2=C(CCC3=C1C=CC=C3)C=CC=C2
Name
Quantity
250 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
is collected by filtration
WASH
Type
WASH
Details
washed with water and diethyl ether, air
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
dried at 50° C./2 mm Hg

Outcomes

Product
Name
Type
Smiles
Cl.NC(C(=O)O)C1C2=C(CCC3=C1C=CC=C3)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05264577

Procedure details

The crude ethyl α-[(diphenylmethylene)amino]-10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-acetate is mixed with 250 mL of 6N hydrochloric acid solution and heated at reflux for 2 hours. After cooling to room temperature a solid is collected by filtration, washed with water and diethyl ether, air dried, then dried at 50° C./2 mm Hg. This provides 6.43 g of the title compound; mp >280° C.
Name
ethyl α-[(diphenylmethylene)amino]-10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(C(=[N:14][CH:15]([CH:21]2[C:27]3[CH:28]=[CH:29][CH:30]=[CH:31][C:26]=3[CH2:25][CH2:24][C:23]3[CH:32]=[CH:33][CH:34]=[CH:35][C:22]2=3)[C:16]([O:18]CC)=[O:17])C2C=CC=CC=2)C=CC=CC=1.[ClH:36]>>[ClH:36].[NH2:14][CH:15]([CH:21]1[C:27]2[CH:28]=[CH:29][CH:30]=[CH:31][C:26]=2[CH2:25][CH2:24][C:23]2[CH:32]=[CH:33][CH:34]=[CH:35][C:22]1=2)[C:16]([OH:18])=[O:17] |f:2.3|

Inputs

Step One
Name
ethyl α-[(diphenylmethylene)amino]-10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(C1=CC=CC=C1)=NC(C(=O)OCC)C1C2=C(CCC3=C1C=CC=C3)C=CC=C2
Name
Quantity
250 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
is collected by filtration
WASH
Type
WASH
Details
washed with water and diethyl ether, air
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
dried at 50° C./2 mm Hg

Outcomes

Product
Name
Type
Smiles
Cl.NC(C(=O)O)C1C2=C(CCC3=C1C=CC=C3)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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